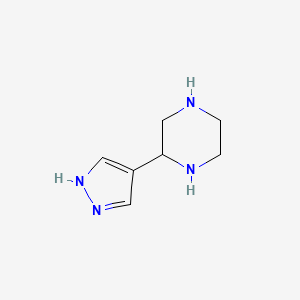![molecular formula C13H16F2N2O2 B2796168 1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea CAS No. 2327233-73-6](/img/structure/B2796168.png)
1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been used in scientific research for several years. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is responsible for the conversion of ornithine to putrescine in the polyamine biosynthesis pathway. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which have been implicated in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
DFMO exerts its biological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases including cancer. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which can result in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In cancer cells, DFMO has been shown to induce cell cycle arrest and apoptosis, which can lead to decreased tumor growth. DFMO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. In addition, DFMO has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
DFMO has several advantages for use in lab experiments. It is a potent inhibitor of ODC and has been extensively studied in various disease models. DFMO is also relatively easy to synthesize and has a low toxicity profile. However, DFMO has some limitations for use in lab experiments. It can be difficult to administer in vivo due to its poor solubility, and its effects on other enzymes in the polyamine biosynthesis pathway can be difficult to predict.
未来方向
For research on DFMO include the development of new formulations for improved bioavailability, the identification of new targets in the polyamine biosynthesis pathway, and the investigation of its potential use in combination therapies. In addition, further studies are needed to elucidate the mechanisms underlying DFMO's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
合成方法
DFMO can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzyl chloride with N,N'-dimethylurea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(oxolan-2-ylmethyl)amine to yield DFMO as the final product.
科学研究应用
DFMO has been extensively studied in scientific research for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders. In cancer research, DFMO has shown promising results in the treatment of various cancers such as neuroblastoma, colorectal cancer, and prostate cancer. DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease and Huntington's disease.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-10-4-3-9(12(15)6-10)7-16-13(18)17-8-11-2-1-5-19-11/h3-4,6,11H,1-2,5,7-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDMBYFGQRLMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

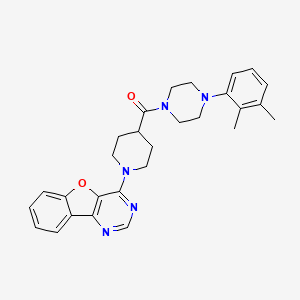
![N-(1-cyano-3-methylbutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2796086.png)
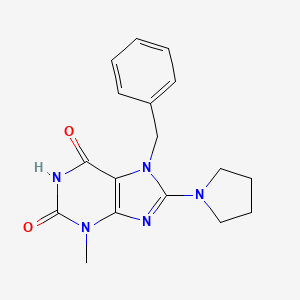
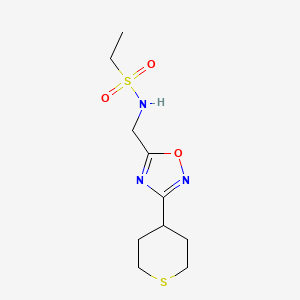

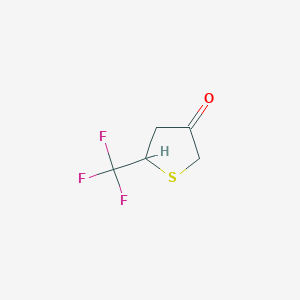
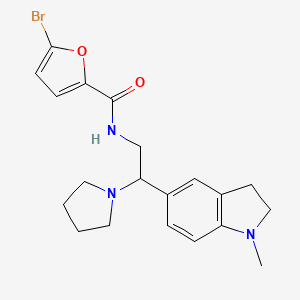
![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)
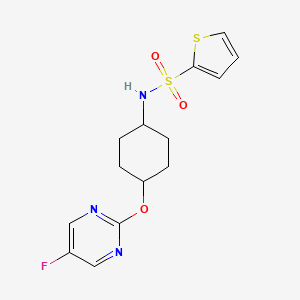
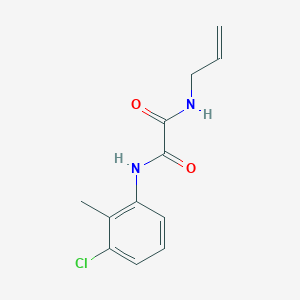
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)
